![molecular formula C19H21N5O5 B3011709 [9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid CAS No. 887197-79-7](/img/structure/B3011709.png)
[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid is a useful research compound. Its molecular formula is C19H21N5O5 and its molecular weight is 399.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of C20H24N6O5 and a molecular weight of approximately 428.45 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological interactions.
Structural Formula
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may have significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, possibly by inhibiting key inflammatory pathways. For instance, it may inhibit the production of pro-inflammatory cytokines.
- Anticancer Potential : In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines. It appears to interfere with cancer cell proliferation and migration.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to metabolic processes and disease states, such as COX-2 and other cyclooxygenases involved in inflammatory responses.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Receptor Interaction : The compound may interact with adenosine receptors, which are known to play a role in various physiological processes including inflammation and cancer progression .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest a favorable interaction with certain receptors and enzymes involved in disease pathways .
Case Study 1: Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated that treatment with the compound led to a significant decrease in cell viability compared to control groups. The IC50 values were determined to be lower than those of standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis
The following table summarizes key comparative data regarding similar compounds with known biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Compound A | C20H24N6O5 | Antioxidant |
Compound B | C19H22N4O4 | Anti-inflammatory |
Compound C | C21H25N5O6 | Anticancer |
Properties
IUPAC Name |
2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-11-8-22(12-4-6-13(29-3)7-5-12)18-20-16-15(23(18)9-11)17(27)24(10-14(25)26)19(28)21(16)2/h4-7,11H,8-10H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFLMPSZHCYBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.